Methyl 1-methylcyclopropyl ketone
Overview
Description
Methyl 1-methylcyclopropyl ketone is a compound of interest in synthetic organic chemistry due to its unique structure and reactive potential. Its synthesis and the exploration of its properties have been subjects of various studies, aiming to exploit its potential in creating novel organic compounds through diverse reactions.
Synthesis Analysis
The synthesis of methyl 1-methylcyclopropyl ketone and related compounds often involves strategies that exploit the reactivity of cyclopropyl ketones. For example, the regioselective cyclopropanation of allenes or the reaction with methylene-/alkylidenecyclopropanyllithium compounds can yield methylene- or alkylidenecyclopropyl ketones, which can undergo selective ring-opening cycloisomerization to produce various heterocyclic products (Ma, Lu, & Zhang, 2004).
Molecular Structure Analysis
The molecular structure and stereochemistry of cyclic products derived from reactions involving methyl cyclopropyl ketones have been elucidated using nuclear magnetic resonance (NMR) and two-dimensional homonuclear shift correlation spectroscopy, highlighting the complexity and diversity of the possible reaction outcomes (Monti et al., 1991).
Chemical Reactions and Properties
Methyl 1-methylcyclopropyl ketone undergoes various chemical reactions, including photochemical synthesis routes to produce highly functionalized cyclopropyl ketones. These processes demonstrate the compound's versatility as a precursor to more complex structures (Wessig & Mühling, 2003).
Physical Properties Analysis
The study of conjugated cyclopropyls, including 1,1-dicyclopropylethene and dicyclopropyl ketone, has provided insights into their molecular structures and conformations. Gas phase electron diffraction and ab initio calculations have played a crucial role in understanding these properties, revealing preferred orientations and structural relationships (Trætteberg et al., 1999).
Chemical Properties Analysis
The reactivity of methyl 1-methylcyclopropyl ketone with pyrazoles, for example, showcases its chemical properties, where nucleophilic attack at specific positions leads to ketones, demonstrating the influence of structural factors on its reactivity (Kascheres, Filho, & Cunha, 1993).
Scientific Research Applications
Synthesis and Reactivity :
- Böhrer and Knorr (1984) reported an efficient synthesis of bis(1-methylcyclopropyl)ketone from α-methyl-γ-butyrolactone, demonstrating its potential in organic synthesis (Böhrer & Knorr, 1984).
- Murakami and Nishida (1981) explored the oxythallation of certain 1,3-dienes, resulting in products after vinyl migration, including Methyl 1-methylcyclopropyl ketone (Murakami & Nishida, 1981).
- Wessig and Mühling (2003) discussed the photochemical synthesis of highly functionalized cyclopropyl ketones, highlighting the use of Methyl 1-methylcyclopropyl ketone in advanced synthesis methods (Wessig & Mühling, 2003).
Catalytic and Chemical Transformations :
- Ma, Lu, and Zhang (2004) studied the catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, revealing the versatile nature of compounds like Methyl 1-methylcyclopropyl ketone in catalytic processes (Ma, Lu, & Zhang, 2004).
- Peruncheralathan et al. (2004) investigated the domino carbocationic rearrangements of α-[bis(methylthio)methylene]alkyl-2-(heteroaryl)cyclopropyl ketones, indicating the reactivity of similar compounds in complex organic reactions (Peruncheralathan et al., 2004).
Biochemical Applications :
- Silverman and Yamasaki (1984) examined the mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine, a compound structurally related to Methyl 1-methylcyclopropyl ketone, shedding light on its potential biochemical applications (Silverman & Yamasaki, 1984).
- Nies et al. (2020) conducted research on the high titer methyl ketone production with tailored Pseudomonas taiwanensis VLB120, showcasing the biological production of methyl ketones for industrial applications (Nies et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylcyclopropyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBCJXUAQQMTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166115 | |
Record name | Methyl 1-methylcyclopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylcyclopropyl ketone | |
CAS RN |
1567-75-5 | |
Record name | 1-(1-Methylcyclopropyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1567-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methylcyclopropyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1567-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97001 | |
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Record name | Methyl 1-methylcyclopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-methylcyclopropyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl 1-methylcyclopropyl ketone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z68REL6UC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 1-methylcyclopropyl ketone formation in the study?
A1: The formation of Methyl 1-methylcyclopropyl ketone during the oxythallation of 2,3-dimethyl-1,3-butadiene with thallium(III) nitrate trihydrate provides crucial evidence for the proposed reaction mechanism []. The presence of this ketone suggests a vinyl migration step occurred, leading to the formation of a cyclopropylmethyl cation intermediate. This cation then undergoes further reactions to yield the final ketone product. This finding enhances our understanding of how certain 1,3-dienes react under these specific oxythallation conditions.
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